molecular formula C26H21BrN2 B8495535 3-Bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-35-0

3-Bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B8495535
CAS No.: 905273-35-0
M. Wt: 441.4 g/mol
InChI Key: AMBWLXFCRSBNJS-UHFFFAOYSA-N
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Description

3-Bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C26H21BrN2 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

905273-35-0

Molecular Formula

C26H21BrN2

Molecular Weight

441.4 g/mol

IUPAC Name

3-bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C26H21BrN2/c27-24-16-20-18-29(19-25(20)28-17-24)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17H,18-19H2

InChI Key

AMBWLXFCRSBNJS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.87 mmol 5-Bromo-2,3-bis-bromomethyl-pyridine, 1.1 mmol tritylamine, and 2.61 mmol DIPEA in 3 ml DMF was stirred at 60° C. for 2 h. The reaction mixture was evaporated in vacuo. The residue was taken in water and extracted with ethylacetate. The combined organic phases were washed with water, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by chromatography (SiO2, heptane/dichloromethane) to yield the title compound as a light brown solid. MS (m/e): 243.4 (tritylion, 100%)
Quantity
0.87 mmol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.61 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2,3-bis(bromomethyl)pyridine (Step 2 above, 5.6 g, approximately 16.3 mmol) in DMF (40 mL) was added trityl amine (5.3 g, 20.6 mmol) followed by diisopropylethylamine (8.6 mL, 49 mmol). The resulting solution was warmed to 60° C. and stirred at this temperature for 2.5 hr. The mixture was then concentrated under reduced pressure and the residue was purified by silica chromatography (50 g silica, eluted with 10-100% dichloromethane in hexanes) to give the title compound as a foam.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two

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